Computed Lipophilicity (LogP) Compared to Non-Fluorinated Piperidine-4-carbonitrile
The introduction of a fluorine atom significantly increases lipophilicity compared to the unsubstituted piperidine-4-carbonitrile. The target compound, 3-Fluoropiperidine-4-carbonitrile, has a calculated LogP of 0.45758 . While a direct experimental comparator for piperidine-4-carbonitrile is not provided, the direction of change is consistent with established class-level effects where fluorination increases LogP, which can enhance membrane permeability [1].
| Evidence Dimension | Calculated LogP |
|---|---|
| Target Compound Data | 0.45758 |
| Comparator Or Baseline | Piperidine-4-carbonitrile (value not provided, but expected to be lower based on class-level effects of fluorination) |
| Quantified Difference | Increase in LogP |
| Conditions | Computed descriptor |
Why This Matters
Lipophilicity (LogP) is a key determinant of a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile; a higher LogP for 3-Fluoropiperidine-4-carbonitrile suggests it may have different permeability and distribution characteristics than its non-fluorinated parent, which is crucial for central nervous system (CNS) drug design.
- [1] Mughal, E. U., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 273, 116523. View Source
